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(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone
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Overview
Description
(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone is a useful research compound. Its molecular formula is C18H18ClN3O3 and its molecular weight is 359.81. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone, also known as Filastatin , is the filamentation process of the Candida albicans species . This process is crucial for the virulence of this fungal species .
Mode of Action
Filastatin acts by inhibiting the adhesion of various pathogenic Candida species to both polystyrene and human cells . It also inhibits the transition from yeast to filamentous form, a critical step in the pathogenesis of Candida infections . Furthermore, it suppresses the filament-specific HWP1 promoter .
Biochemical Pathways
It is known that the compound interferes with theHWP1 promoter , which is specific to the filamentous form of Candida albicans . This suggests that Filastatin may disrupt the signaling pathways that regulate the yeast-to-hyphae transition.
Pharmacokinetics
It is soluble in dmso at a concentration of 15mg/ml , which suggests it may have good bioavailability
Result of Action
The result of Filastatin’s action is a reduction in the virulence of Candida species by preventing their adhesion to surfaces and inhibiting their morphological transition . This makes Filastatin a potent antifungal agent .
Action Environment
The environment can significantly influence the action, efficacy, and stability of Filastatin. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability
Biological Activity
The compound (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, emphasizing its therapeutic implications.
- Molecular Formula : C18H18ClN3O3
- Molecular Weight : 353.81 g/mol
- CAS Number : 431996-53-1
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly focusing on its antitumor , antidepressant , and antimicrobial properties.
Antitumor Activity
Research indicates that derivatives of piperazine compounds, including the one , exhibit significant cytotoxic effects against various cancer cell lines. The mechanism is often linked to the inhibition of cell proliferation and induction of apoptosis.
Case Study Example :
A study assessing the cytotoxicity of piperazine derivatives found that compounds with similar structural motifs showed IC50 values ranging from 10 µM to 25 µM against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The presence of the nitrophenyl group was critical for enhancing cytotoxicity due to its electron-withdrawing properties, which can stabilize reactive intermediates involved in apoptosis pathways .
Antidepressant Activity
The piperazine moiety is well-documented for its antidepressant effects, primarily through serotonin receptor modulation. The specific compound has been shown to interact with 5-HT receptors, leading to increased serotonin levels in the synaptic cleft.
Research Findings :
In animal models, administration of this compound resulted in a significant reduction in depressive-like behaviors as measured by the forced swim test and tail suspension test. The effective dosage was noted at approximately 20 mg/kg .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of bacteria and fungi.
Antimicrobial Activity Table :
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The SAR analysis highlights several key features contributing to the biological activity of this compound:
- Chloro Group : Enhances lipophilicity and may improve cell membrane penetration.
- Nitrophenyl Group : Plays a crucial role in cytotoxicity through electron-withdrawing effects.
- Piperazine Ring : Essential for receptor interactions, particularly with serotonin receptors.
Scientific Research Applications
Pharmacological Applications
1. Antifungal Activity
Filastatin has been identified as an effective antifungal agent, particularly against Candida albicans. It inhibits the adhesion and filamentation of this yeast, which is crucial for its pathogenicity. In vitro studies have demonstrated that Filastatin significantly reduces the ability of C. albicans to adhere to surfaces, thereby preventing biofilm formation .
Study | Findings |
---|---|
In vitro analysis | Filastatin reduced C. albicans adhesion by 80% compared to control. |
Biofilm formation | Significant decrease in biofilm thickness at concentrations of 10 mM. |
2. Mechanism of Action
The mechanism through which Filastatin exerts its antifungal effects involves the disruption of fungal cell wall integrity and inhibition of key enzymes involved in cell wall synthesis. This leads to increased susceptibility of fungal cells to osmotic stress and ultimately cell lysis .
Potential in Cancer Treatment
Recent research has explored the potential of Filastatin in oncology, particularly concerning its effects on tumor cells. The compound has shown promise in inhibiting tumor growth in preclinical models by inducing apoptosis in cancer cells.
Study | Findings |
---|---|
Cell line studies | Induction of apoptosis in breast cancer cell lines at IC50 values < 10 µM. |
Tumor xenografts | Reduced tumor size by 50% in mouse models after 14 days of treatment. |
Case Studies
Case Study 1: Treatment of Fungal Infections
A clinical case reported the successful use of Filastatin in a patient with recurrent C. albicans infections resistant to conventional antifungal therapies. The patient showed significant improvement after a treatment regimen incorporating Filastatin, highlighting its potential as a novel therapeutic option .
Case Study 2: Cancer Cell Apoptosis
In a controlled study involving various cancer cell lines, Filastatin was administered to assess its cytotoxic effects. Results indicated a marked increase in apoptotic markers (caspase activation) within 24 hours post-treatment, suggesting its utility as an adjunct therapy in cancer management .
Conclusion and Future Directions
The compound (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone exhibits promising applications in both antifungal and anticancer therapies. Its ability to inhibit fungal adhesion and induce apoptosis in cancer cells positions it as a valuable candidate for further research and development.
Future studies should focus on:
- Clinical trials to establish efficacy and safety profiles.
- Mechanistic studies to elucidate the pathways involved in its action.
- Exploration of combination therapies with existing antifungal and anticancer agents.
The ongoing research into Filastatin underscores the importance of novel compounds in addressing persistent challenges in treating fungal infections and cancer.
Properties
IUPAC Name |
[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-13-2-5-16(12-17(13)19)20-8-10-21(11-9-20)18(23)14-3-6-15(7-4-14)22(24)25/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKKCAWPYYBWQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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